UV-Vis Absorption Red Shift Versus Phenylisonitrile Confirms Extended Conjugation and Enhanced Stability of the Tri-Coordinate Boron Center
UV-vis spectroscopy revealed that 2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2a) exhibits a maximum absorption at 237 nm, representing a 9 nm bathochromic (red) shift compared to the benchmark aryl isocyanide, phenylisonitrile, which absorbs at 228 nm [1]. DFT calculations at the B3LYP/6-31G(d,p) level confirmed that this red shift arises from electron delocalization between the phenyl ring and the boron atom, as evidenced by pDOS analysis showing an increase in boron LUMO charge density from 1.3 (at a 90° dihedral angle) to 6.7–6.8 (at the crystallographically observed dihedral angle of 15.95° and the optimized 2.74°) [1].
| Evidence Dimension | UV-vis λmax (HOMO→LUMO transition) |
|---|---|
| Target Compound Data | 237 nm (compound 2a) |
| Comparator Or Baseline | 228 nm (phenylisonitrile) |
| Quantified Difference | Δλ = +9 nm (red shift); boron LUMO charge density increases from 1.3 to 6.7 upon conjugation |
| Conditions | UV-vis spectroscopy in solution; DFT/B3LYP/6-31G(d,p) calculations; X-ray crystallography (dihedral angle 15.95°) |
Why This Matters
This quantifiable electronic differentiation directly explains the unexpected stability of the tri-coordinate boron center against nucleophilic attack by the isocyanide group, a key concern for procurement decisions involving long-term storage and multi-step sequential reactions.
- [1] Fang, H.-P.; Fu, C.-C.; Tai, C.-K.; Chang, K.-H.; Yang, R.-H.; Wu, M.-J.; Chen, H.-C.; Li, C.-J.; Huang, S.-Q.; Lien, W.-H.; Chen, C.-H.; Hsieh, C.-H.; Wang, B.-C.; Cheung, S.-F.; Pan, P.-S. Synthesis and Stability Study of Isocyano Aryl Boronate Esters and Their Synthetic Applications. RSC Adv. 2016, 6, 30362–30371. (UV-vis data: pp. 30366–30367; pDOS data: Table 6; X-ray dihedral angle: Table 5) View Source
